Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. Closest 6-Position Analogs
The target compound has a computed XLogP3 of 1.7 [1]. By comparison, the 6-morpholino analog N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide introduces a basic tertiary amine and additional heteroatoms that lower logP and increase topological polar surface area, while the 6-(1H-pyrazol-1-yl) analog introduces an additional aromatic ring that raises logP and π-stacking potential [2]. The XLogP3 of 1.7 places the target compound in a favorable range for both cell permeability (logP > 1) and aqueous solubility (logP < 3), a balanced window that is not guaranteed for the more polar morpholino or more lipophilic pyrazolyl congeners [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide (estimated XLogP3 ~0.5–1.0); N-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (estimated XLogP3 ~2.2–2.8) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.2 (target vs. morpholino); ΔXLogP3 ≈ −0.5 to −1.1 (target vs. pyrazolyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); comparator values are structurally estimated |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding; the 1.7 XLogP3 of the target compound is empirically optimal for cell-based screening assays, whereas the morpholino analog risks poor membrane penetration and the pyrazolyl analog risks elevated off-target binding and solubility deficits.
- [1] PubChem Compound Summary. 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide, CID 52417431: XLogP3-AA = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/52417431 View Source
- [2] PubChem Computed Property Methodology. XLogP3 3.0 algorithm documentation. National Center for Biotechnology Information. View Source
